molecular formula C14H10Cl2N2O3 B5857043 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide

Cat. No.: B5857043
M. Wt: 325.1 g/mol
InChI Key: ZEFPKZVEHOLGQC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H10Cl2N2O3. This compound is characterized by the presence of chloro, nitro, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro groups.

    Reduction: Formation of 2-chloro-N-(2-chloro-5-aminophenyl)-4-methylbenzamide.

    Oxidation: Formation of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-carboxybenzamide.

Scientific Research Applications

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can interact with hydrophobic pockets in the target protein, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
  • 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide
  • 2-chloro-5-nitrophenyl isothiocyanate

Uniqueness

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-13-7-9(18(20)21)3-5-11(13)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPKZVEHOLGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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